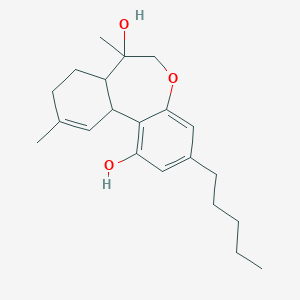

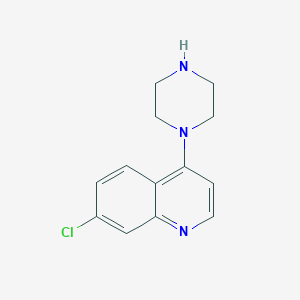

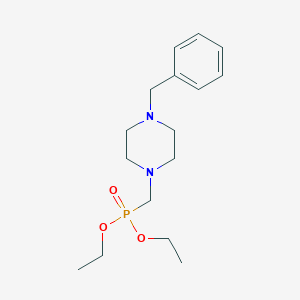

![molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9](/img/structure/B128216.png)

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Descripción general

Descripción

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that belongs to a broader class of chemical structures characterized by the presence of nitrogen atoms within a fused bicyclic ring system. This structural motif is found in various bioactive molecules and pharmaceuticals, which makes the synthesis and study of such compounds of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in several studies. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, employing a twelve-step process that includes a key intramolecular Mitsunobu cyclization step . Another study reported the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids using a one-pot coupling/cyclization reaction, which proceeds under mild conditions and yields good results . These methods highlight the complexity and the multi-step nature of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and related compounds is characterized by the presence of multiple nitrogen atoms and a bicyclic ring system. NMR spectroscopy is a common technique used to study these structures, as demonstrated in a study where 1H and 13C NMR spectroscopy was used to investigate the properties of hydrazino derivatives of dihydro-1H-pyrazolo[1,2-a]pyridazine diones . The study revealed structural variations such as ring-chain tautomerism and cis-trans isomerism, which are important in understanding the behavior and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one analogs can be inferred from related studies. For example, the synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones was achieved using a modified four-component Ugi reaction, which demonstrates the versatility of these compounds in forming combinatorial libraries . Additionally, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines involved cyclization reactions to form substituted ethylenic bridges . These reactions are indicative of the potential chemical transformations that hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be deduced from the properties of similar compounds. For instance, the use of microwave irradiation facilitated the synthesis of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, suggesting that such conditions could be favorable for the synthesis of related compounds . The studies mentioned do not directly address the physical properties such as melting point, solubility, or stability of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, but they provide a foundation for understanding the general characteristics of this class of compounds.

Aplicaciones Científicas De Investigación

-

Design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anti-cancer agents

-

Pyrido[2,3-b]pyrazine-based full-color fluorescent materials

Propiedades

IUPAC Name |

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXFQWJYMRTINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626485 | |

| Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | |

CAS RN |

151665-85-9 | |

| Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

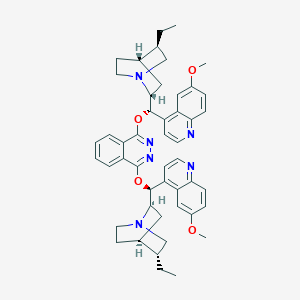

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

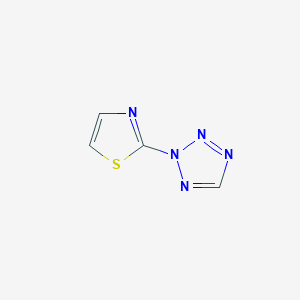

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)

![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)

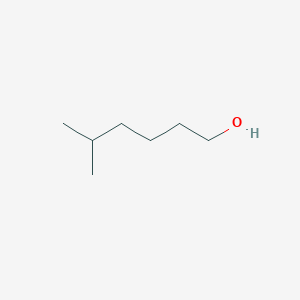

![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)